Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Mechanism of Action
Target of Action
Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a derivative of the thiazole class of compounds . Thiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions of this compound would depend on its primary targets.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets .
Preparation Methods
The synthesis of Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Fluorobenzamido Group: The 4-fluorobenzamido group is introduced through an amide coupling reaction between the benzothiazole core and 4-fluorobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antitumor, and anti-inflammatory agent. It is used in the development of new drugs targeting various diseases.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:
Benzothiazole: The parent compound, known for its antimicrobial and antitumor properties.
2-Aminobenzothiazole: A derivative with applications in medicinal chemistry and as a building block for other compounds.
4-Fluorobenzothiazole: A fluorinated derivative with enhanced biological activity compared to non-fluorinated analogs.
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c1-2-23-16(22)11-5-8-13-14(9-11)24-17(19-13)20-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHVEWKPBOOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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